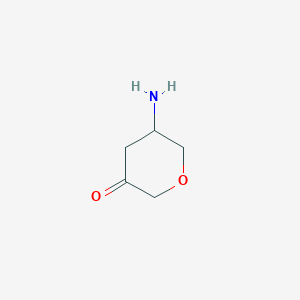

5-Aminodihydro-2H-pyran-3(4H)-one

Overview

Description

Scientific Research Applications

Multicomponent Synthesis of Heterocycles

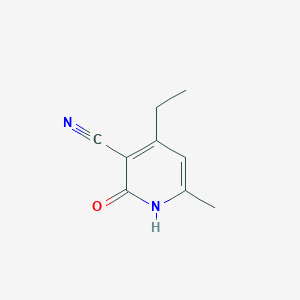

A study by Brahmachari and Banerjee (2014) outlines a simple, efficient, and eco-friendly method for synthesizing diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This synthesis utilizes commercially available urea as a novel organo-catalyst, enabling the creation of compounds with significant pharmaceutical interest under mild conditions Brahmachari & Banerjee, 2014.

Medicinal Applications

Research on the synthesis and medicinal application of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans highlights the importance of these compounds in medicinal chemistry. Borah, Dwivedi, and Chowhan (2021) reviewed the synthetic strategies and applications of these molecules, noting their wide-ranging biological activities and their role in drug development Borah, Dwivedi, & Chowhan, 2021.

Biocatalytic Approaches

Yang et al. (2020) developed an eco-friendly biocatalytic method to construct 2-amino-4H-pyrans via a tandem multi-component reaction. This method not only provides a green alternative to traditional chemical synthesis but also allows for the rapid construction of a library of 2-amino-4H-pyrans with good yields and potential for biological activity screening Yang et al., 2020.

Nanoparticle Catalysis

Fekri, Nikpassand, Pourmirzajani, and Aghazadeh (2018) reported the synthesis of pyrano[3,2-c]chromen-5(4H)-ones using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a catalyst. This novel approach highlights the potential of using nanomaterials for the efficient and environmentally friendly synthesis of heterocyclic compounds Fekri, Nikpassand, Pourmirzajani, & Aghazadeh, 2018.

Photovoltaic Applications

The study by Zeyada, El-Nahass, and El-Shabaan (2016) on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives showcases the potential application of these compounds in the fabrication of organic–inorganic photodiode devices. Their work demonstrates how these heterocyclic compounds can be utilized to improve the efficiency and performance of photovoltaic devices Zeyada, El-Nahass, & El-Shabaan, 2016.

properties

IUPAC Name |

5-aminooxan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4-1-5(7)3-8-2-4/h4H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZHGCUHRYJWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminodihydro-2H-pyran-3(4H)-one | |

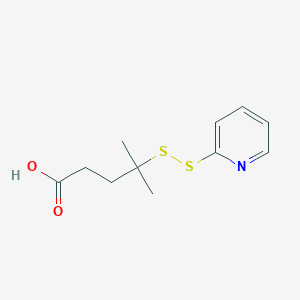

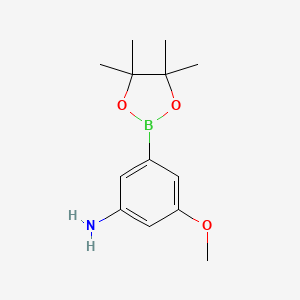

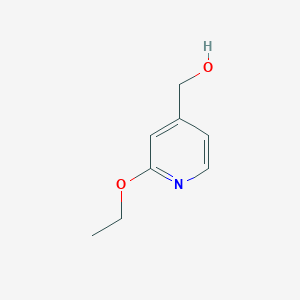

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate](/img/structure/B3105577.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)

![(4aS,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3105623.png)

![N-[(2-chloropyridin-3-yl)methyl]propan-2-amine](/img/structure/B3105627.png)

![Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B3105644.png)

![7-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3105651.png)